molecular formula C19H19N3O B2471225 N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide CAS No. 2361635-79-0

N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide

Cat. No.: B2471225
CAS No.: 2361635-79-0
M. Wt: 305.381
InChI Key: CKAHGNWOHMCZMQ-UHFFFAOYSA-N
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Description

N’-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide typically involves the reaction of 2-methylquinoline-4-carbaldehyde with phenylhydrazine in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of N’-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, enzymes crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide stands out due to its unique combination of a quinoline ring and a hydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-13-18(16-9-5-6-10-17(16)20-14)21-22-19(23)12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAHGNWOHMCZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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